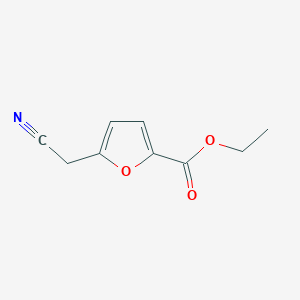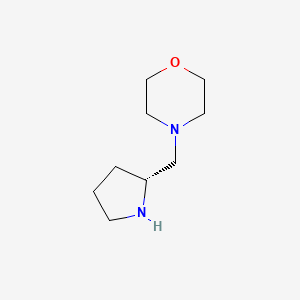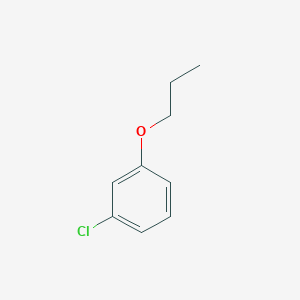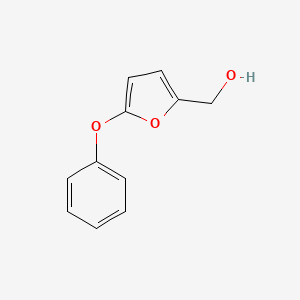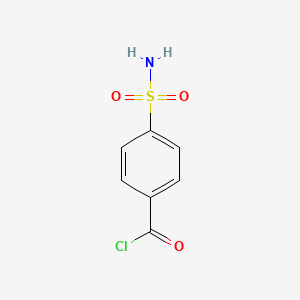
Platinum(IV) oxide hydrate
説明
Platinum(IV) oxide hydrate, also known as Adams’ catalyst or Platinum dioxide hydrate, is a dark brown powder that is commercially available . It is used as a catalyst for various chemical reactions .
Synthesis Analysis
Platinum(IV) oxide hydrate can be synthesized by heating chloroplatinic acid (H2PtCl6) with sodium nitrate (NaNO3). The reaction produces platinum nitrate, which decomposes to Platinum(IV) oxide with the evolution of NO2 and oxygen .Molecular Structure Analysis
The molecular structure of Platinum(IV) oxide hydrate is represented by the linear formula PtO2 · xH2O . The platinum(IV) complexes have an octahedral geometry with a metal to ligand ratio of 1:2 .Chemical Reactions Analysis
Platinum(IV) oxide hydrate is used as a catalyst in several chemical reactions. It is used in the conversion of ketones to methylenes by hydrogenolysis of enol triflates under neutral conditions . It is also used as a catalyst for hydrosilylation of olefins with various alkyl dialkoxy silanes .Physical And Chemical Properties Analysis
Platinum(IV) oxide hydrate is a brownish-black or dark brown powder . It has a molecular weight of 227.08 grams per mole and its density is about 10 g/cm^3 . It is insoluble in water and dilute acids but soluble in hot aqua regia .科学的研究の応用
- Platinum(IV) oxide hydrate serves as a powerful catalyst for hydrogenation reactions. It facilitates the reduction of double bonds, triple bonds, aromatic hydrocarbons, carbonyl compounds, nitriles, and nitro groups. Its high reactivity and selectivity make it essential in organic synthesis and industrial processes .
- In the electronics sector, this compound finds use due to its low electrical resistance. It contributes to the production of components like potentiometers and thick film line materials. These components play crucial roles in electronic devices and circuits .
- Platinum-based materials are integral to fuel cells, where they act as electrocatalysts for oxygen reduction reactions. Platinum(IV) oxide hydrate, when properly modified, can enhance fuel cell efficiency and longevity. Additionally, it plays a role in electrochemical sensors and biosensors .
- Environmental remediation benefits from platinum compounds. Platinum(IV) oxide hydrate can participate in catalytic oxidation processes, such as removing volatile organic compounds (VOCs) from air or wastewater. Its stability and reusability make it attractive for sustainable solutions .
- Platinum compounds, including PtO₂, have been explored for their potential in cancer treatment. Researchers investigate their cytotoxic effects on cancer cells, aiming to develop targeted therapies. Additionally, PtO₂ nanoparticles may find applications in drug delivery systems .
- Platinum(IV) oxide hydrate can act as a photocatalyst, harnessing solar energy for chemical reactions. Researchers study its ability to drive water splitting (hydrogen production) or degrade organic pollutants under light irradiation. These applications contribute to sustainable energy conversion .
Hydrogenation Catalyst
Electronics Industry
Fuel Cells and Electrochemistry
Environmental Applications
Medicine and Biomedical Research
Photocatalysis and Solar Energy
作用機序
Target of Action
Platinum(IV) oxide hydrate, also known as Adams’ catalyst, primarily targets various functional groups in organic synthesis . It is used in the conversion of ketones to methylenes by hydrogenolysis of enol triflates under neutral conditions . It is also used as a catalyst for hydrosilylation of olefins with various alkyl dialkoxy silanes .
Mode of Action
It becomes active after exposure to hydrogen, whereupon it converts to platinum black, which is responsible for reactions . This conversion allows the compound to interact with its targets and induce changes.
Biochemical Pathways
The Platinum(IV) oxide hydrate affects several biochemical pathways. It is valuable for hydrogenation, hydrogenolysis, dehydrogenation, and oxidation reactions . For instance, it can facilitate the hydrogenation of ketones to alcohols or ethers . It can also reduce nitro compounds to amines .
Pharmacokinetics
Platinum(IV) oxide hydrate is insoluble in water, alcohol, and acid, but it is soluble in caustic potash solution . These properties may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of Platinum(IV) oxide hydrate’s action depend on the specific reaction it catalyzes. For example, in the hydrogenation of ketones, it can help produce alcohols or ethers . In the reduction of nitro compounds, it can facilitate the production of amines .
Action Environment
The action, efficacy, and stability of Platinum(IV) oxide hydrate can be influenced by environmental factors. For instance, the compound becomes an active catalyst upon exposure to hydrogen . Moreover, its solubility in different solvents can affect its distribution and reactivity . It is also worth noting that Platinum(IV) oxide hydrate is a strong oxidizer and may cause fire or explosion , indicating that safety precautions should be taken when handling this compound.
Safety and Hazards
Platinum(IV) oxide hydrate is classified as an oxidizing solid and can cause fire or explosion . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves are recommended .
特性
IUPAC Name |
dioxoplatinum;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.2O.Pt/h1H2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGAMGILENUIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Pt]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinum(IV) oxide hydrate | |
CAS RN |
12137-21-2, 52785-06-5 | |
| Record name | Platinum dioxide monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum IV Oxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Platinum(IV) oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3042120.png)

